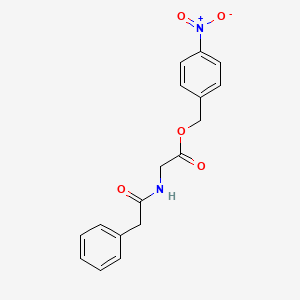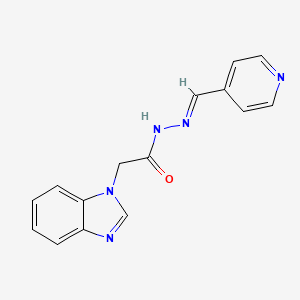
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylphenyl)piperazine, also known as 5-MeO-BMDP, is a synthetic psychoactive substance that belongs to the class of phenethylamines. It is a designer drug that has become increasingly popular among recreational drug users due to its euphoric and stimulating effects. However, it is important to note that the use of 5-MeO-BMDP is illegal in many countries and can be dangerous if not used properly.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylphenyl)piperazine involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which can produce a range of effects, including euphoria, increased energy, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylphenyl)piperazine are not well understood, but it is believed to act primarily on the central nervous system. It has been shown to produce a range of effects, including increased heart rate, elevated blood pressure, and pupil dilation. It may also affect the release of other neurotransmitters, such as dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylphenyl)piperazine in lab experiments is that it is a highly potent and selective serotonin reuptake inhibitor. This makes it a useful tool for studying the role of serotonin in the brain and its potential therapeutic applications. However, one limitation is that it is a synthetic substance that is not found naturally in the body, which may limit its relevance to certain research questions.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylphenyl)piperazine. One area of focus is the development of new therapeutic applications for the drug, particularly in the treatment of depression and other mood disorders. Another area of interest is the study of the long-term effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylphenyl)piperazine use, both in terms of its potential benefits and its potential risks. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of the drug, as well as its interactions with other substances.
Synthesis Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylphenyl)piperazine involves several steps, including the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-amine with 2-methylphenylmagnesium bromide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylphenyl)piperazine has been studied extensively in the field of neuroscience and pharmacology due to its potential therapeutic applications. It has been shown to have a high affinity for the serotonin transporter and can act as a potent serotonin reuptake inhibitor. This makes it a promising candidate for the treatment of depression and other mood disorders.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-4-2-3-5-17(15)21-10-8-20(9-11-21)13-16-6-7-18-19(12-16)23-14-22-18/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTJMWZUHORSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198162 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-methylphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)



![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)






![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)